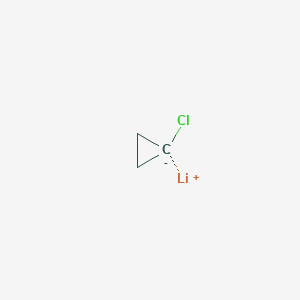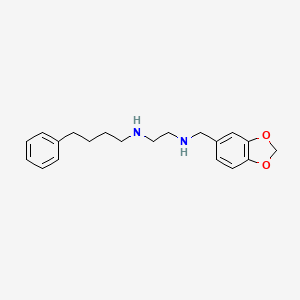![molecular formula C16H19NO5 B14241581 L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- CAS No. 501683-81-4](/img/structure/B14241581.png)
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl-: is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an ethynyl group attached to the tyrosine molecule .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of N,N-dimethylformamide (DMF) as a solvent, with bromoethane and potassium carbonate as reagents . The reaction is carried out under reflux conditions, and the product is purified by filtration and evaporation of the solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The Boc protecting group can be removed under acidic conditions.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of L-Tyrosine derivatives without the Boc group.
Substitution: Formation of substituted tyrosine derivatives.
科学的研究の応用
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- involves its interaction with various molecular targets and pathways. The Boc group protects the amino group, allowing selective reactions at other sites. The ethynyl group can participate in various chemical reactions, leading to the formation of different products. These interactions can affect protein synthesis and metabolic pathways .
類似化合物との比較
Similar Compounds
- L-Tyrosine, 3-amino-N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-(1,1-dimethylethyl)-
Uniqueness
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-3-ethynyl- is unique due to the presence of both the Boc protecting group and the ethynyl group. This combination allows for selective reactions and the formation of a wide range of derivatives, making it a versatile compound in synthetic chemistry .
特性
CAS番号 |
501683-81-4 |
|---|---|
分子式 |
C16H19NO5 |
分子量 |
305.32 g/mol |
IUPAC名 |
(2S)-3-(3-ethynyl-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H19NO5/c1-5-11-8-10(6-7-13(11)18)9-12(14(19)20)17-15(21)22-16(2,3)4/h1,6-8,12,18H,9H2,2-4H3,(H,17,21)(H,19,20)/t12-/m0/s1 |
InChIキー |
IWVDRFRMZHNZIH-LBPRGKRZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)O)C#C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)C#C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)
![12,14-Dimethyl-12H,14H-[1,4]benzoxazino[3,2-b]phenoxazine](/img/structure/B14241519.png)

![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)


![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)

![4-{[4-(Pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14241543.png)

![3-[(1,2,4-Benzotriazin-3-yl)sulfanyl]prop-2-enoic acid](/img/structure/B14241557.png)

